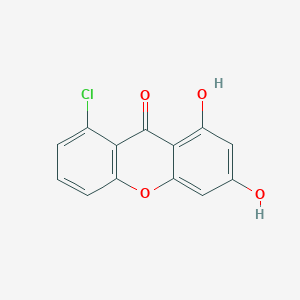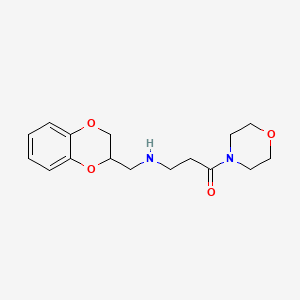
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is a chemical compound with a complex structure that includes a benzodioxane ring, a morpholine ring, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane with formaldehyde and a secondary amine to form an intermediate. This intermediate is then reacted with morpholine and a propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxane ring.
Reduction: Reduced forms of the morpholino and propanone groups.
Substitution: Substituted benzodioxane derivatives.
Aplicaciones Científicas De Investigación
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-dimethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-diethylpropionamide
- 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N-methylpropionamide
Uniqueness
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is unique due to its combination of a benzodioxane ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
102071-88-5 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C16H22N2O4/c19-16(18-7-9-20-10-8-18)5-6-17-11-13-12-21-14-3-1-2-4-15(14)22-13/h1-4,13,17H,5-12H2 |
Clave InChI |
KONQRDABLMBSAO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



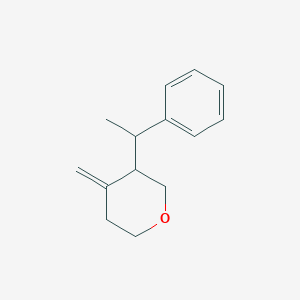
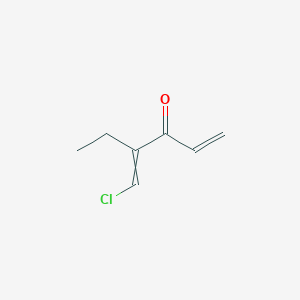
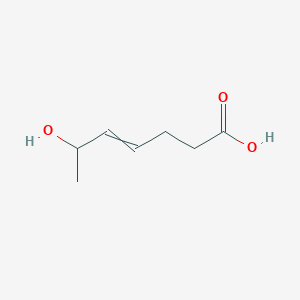
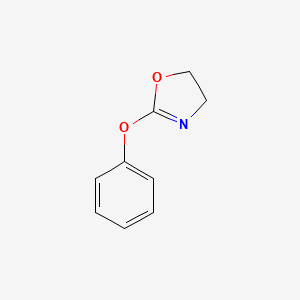
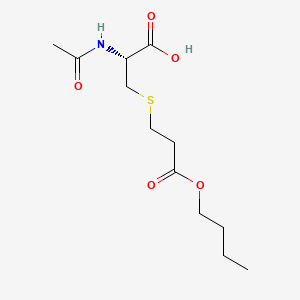

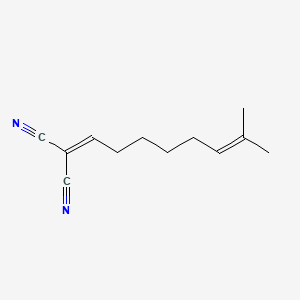
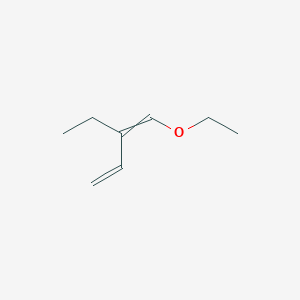
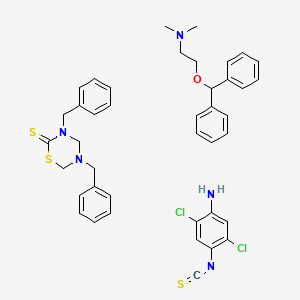
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
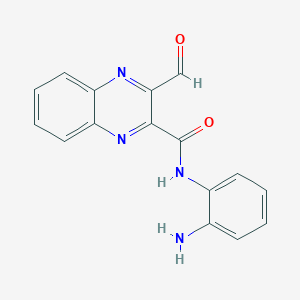
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
